molecular formula C30H46O3 B1151469 3-Hydroxy-11-ursen-28,13-olide CAS No. 35959-05-8

3-Hydroxy-11-ursen-28,13-olide

Cat. No. B1151469
CAS RN: 35959-05-8
M. Wt: 454.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-11-ursen-28,13-olide, also known as 3β-Hydroxy-urs-11-en-28,13β-olide, is a natural product that belongs to the class of triterpenoids . It has been found to exhibit a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell lines . Additionally, it shows weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line .


Synthesis Analysis

Unfortunately, the available information does not provide a detailed synthesis analysis for 3-Hydroxy-11-ursen-28,13-olide .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-11-ursen-28,13-olide is C30H46O3 . Its molecular weight is 454.68444 g/mol .


Physical And Chemical Properties Analysis

3-Hydroxy-11-ursen-28,13-olide is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy-11-ursen-28,13-olide is one of the six pentacyclic triterpenoids isolated from Alstonia scholaris, a medicinal plant. It has been found to exhibit antibacterial activity, although this is limited to Gram-positive bacteria .

Synergistic Effect with Antibiotics

This compound has shown a synergistic effect with certain antibiotics. For instance, ursolic acid, a compound structurally similar to 3-Hydroxy-11-ursen-28,13-olide, has demonstrated a synergistic effect with ampicillin and tetracycline against both Bacillus cereus and S. aureus .

Cytoprotective Effect

3-Hydroxy-11-ursen-28,13-olide has been found to have a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line . This suggests that it could potentially be used in the treatment of liver diseases.

Anti-hyperglycemic Activity

While not directly linked to 3-Hydroxy-11-ursen-28,13-olide, terpenoids, a group of compounds that this molecule belongs to, are known for their anti-hyperglycemic activities . This suggests potential applications in the treatment of diabetes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Terpenoids have also been studied for their inhibitory activity on DPP-4, an enzyme that plays a role in glucose metabolism . This further supports the potential use of 3-Hydroxy-11-ursen-28,13-olide in diabetes treatment.

α-Glucosidase Inhibition

In addition to DPP-4, terpenoids have also shown inhibitory activity against α-glucosidase, another enzyme involved in carbohydrate metabolism . This suggests that 3-Hydroxy-11-ursen-28,13-olide could be used in the management of postprandial hyperglycemia.

Safety and Hazards

The safety data sheet for 3-Hydroxy-11-ursen-28,13-olide advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, personnel should be evacuated to safe areas, and the chemical should not be allowed to enter drains .

properties

IUPAC Name

(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20+,21-,22+,23-,26+,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBLDLGZDSGCSN-RUOWOPRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-11-ursen-28,13-olide
Reactant of Route 2
3-Hydroxy-11-ursen-28,13-olide
Reactant of Route 3
3-Hydroxy-11-ursen-28,13-olide
Reactant of Route 4
3-Hydroxy-11-ursen-28,13-olide
Reactant of Route 5
3-Hydroxy-11-ursen-28,13-olide
Reactant of Route 6
3-Hydroxy-11-ursen-28,13-olide

Q & A

Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?

A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that 3-Hydroxy-11-ursen-28,13-olide exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.

Q2: Where has 3-Hydroxy-11-ursen-28,13-olide been identified in nature?

A2: 3-Hydroxy-11-ursen-28,13-olide has been isolated from the following plant sources:

  • Olax subscorpioidea stems: Identified through an integrated analysis of MS/MS data utilizing the Global Natural Products Social Molecular Networking (GNPS) workflow [].
  • Alstonia scholaris leaves: Isolated and structurally characterized alongside other pentacyclic triterpenoids [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.